molecular formula C6H9ClN2O2S B13223687 (1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride

(1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride

Cat. No.: B13223687
M. Wt: 208.67 g/mol
InChI Key: LOWJAWVWXDOUJS-UHFFFAOYSA-N
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Description

(1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H9ClN2O2S It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride typically involves the reaction of (1-ethyl-1H-imidazol-5-yl)methanol with a sulfonyl chloride reagent. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and reduction: The imidazole ring can participate in redox reactions, although these are less common for this specific compound.

    Coupling reactions: It can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.

    Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used, though these reactions are less frequently applied to this compound.

    Coupling reactions: Palladium catalysts and ligands are often employed in these reactions, with solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, reacting with an amine would yield a sulfonamide, while coupling with an aryl halide could produce a biaryl compound.

Scientific Research Applications

(1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride has several applications in scientific research:

    Organic synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal chemistry: The compound can be used to modify drug candidates to improve their pharmacokinetic properties or to introduce functional groups that enhance biological activity.

    Biological research: It can be used to study enzyme mechanisms or to develop inhibitors for specific enzymes.

    Industrial applications: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride largely depends on its application. In nucleophilic substitution reactions, the sulfonyl chloride group acts as an electrophile, attracting nucleophiles to form new bonds. In biological systems, the compound may interact with enzymes or receptors, modifying their activity through covalent bonding or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-imidazol-5-yl)methanesulfonyl chloride
  • (1-ethyl-1H-imidazol-4-yl)methanesulfonyl chloride
  • (1-ethyl-1H-imidazol-5-yl)methanesulfonic acid

Uniqueness

(1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research.

Properties

Molecular Formula

C6H9ClN2O2S

Molecular Weight

208.67 g/mol

IUPAC Name

(3-ethylimidazol-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H9ClN2O2S/c1-2-9-5-8-3-6(9)4-12(7,10)11/h3,5H,2,4H2,1H3

InChI Key

LOWJAWVWXDOUJS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1CS(=O)(=O)Cl

Origin of Product

United States

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